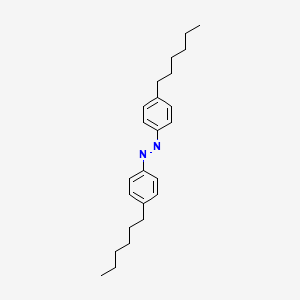![molecular formula C28H25NO B14275097 9-{[3-(Benzyloxy)phenyl]methyl}-1,4-dimethyl-9H-carbazole CAS No. 138119-04-7](/img/no-structure.png)
9-{[3-(Benzyloxy)phenyl]methyl}-1,4-dimethyl-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-{[3-(Benzyloxy)phenyl]methyl}-1,4-dimethyl-9H-carbazole is an organic compound that belongs to the carbazole family Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-{[3-(Benzyloxy)phenyl]methyl}-1,4-dimethyl-9H-carbazole typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzyloxyphenyl Intermediate: The benzyloxyphenyl group can be synthesized through a nucleophilic substitution reaction where a benzyl halide reacts with a phenol derivative under basic conditions.
Coupling with Carbazole: The benzyloxyphenyl intermediate is then coupled with 1,4-dimethylcarbazole using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
9-{[3-(Benzyloxy)phenyl]methyl}-1,4-dimethyl-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form a benzylic alcohol or ketone.
Reduction: Reduction reactions can target the benzyloxy group or the carbazole core.
Substitution: Electrophilic aromatic substitution reactions can occur on the carbazole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Benzylic alcohols or ketones.
Reduction: Reduced forms of the benzyloxy group or carbazole core.
Substitution: Functionalized carbazole derivatives with various substituents on the aromatic ring.
Applications De Recherche Scientifique
9-{[3-(Benzyloxy)phenyl]methyl}-1,4-dimethyl-9H-carbazole has several scientific research applications:
Organic Electronics: Used as a building block in the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Material Science: Employed in the design of novel materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 9-{[3-(Benzyloxy)phenyl]methyl}-1,4-dimethyl-9H-carbazole depends on its specific application:
In Organic Electronics: The compound can act as a charge transport material, facilitating the movement of electrons or holes in electronic devices.
In Pharmaceuticals: It may interact with biological targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, π-π stacking, and hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Phenylcarbazole: Lacks the benzyloxy group, which can affect its electronic properties.
1,4-Dimethylcarbazole: Lacks the benzyloxyphenyl group, resulting in different reactivity and applications.
9-Benzylcarbazole: Similar structure but without the benzyloxy substitution, leading to different chemical behavior.
Uniqueness
9-{[3-(Benzyloxy)phenyl]methyl}-1,4-dimethyl-9H-carbazole is unique due to the presence of both the benzyloxyphenyl and dimethylcarbazole moieties. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in organic electronics and pharmaceuticals.
Propriétés
| 138119-04-7 | |
Formule moléculaire |
C28H25NO |
Poids moléculaire |
391.5 g/mol |
Nom IUPAC |
1,4-dimethyl-9-[(3-phenylmethoxyphenyl)methyl]carbazole |
InChI |
InChI=1S/C28H25NO/c1-20-15-16-21(2)28-27(20)25-13-6-7-14-26(25)29(28)18-23-11-8-12-24(17-23)30-19-22-9-4-3-5-10-22/h3-17H,18-19H2,1-2H3 |
Clé InChI |
KOHLJIGZLRTYQD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C3=CC=CC=C3N(C2=C(C=C1)C)CC4=CC(=CC=C4)OCC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2S)-2-[(2-bromophenyl)methyl]cyclohexan-1-ol](/img/structure/B14275047.png)
![4-Hydroxy-3-[3-(1-hydroxy-3,4-dioxonaphthalen-2-yl)-1,4-dioxonaphthalen-2-yl]naphthalene-1,2-dione](/img/structure/B14275050.png)

![2-[(4-Chlorophenyl)sulfanyl]butanoic acid](/img/structure/B14275083.png)
![Naphtho[2,1-b]furan, 1-ethenyl-1,2-dihydro-](/img/structure/B14275101.png)
![Naphthalene, 1-[bis[(trifluoromethyl)sulfonyl]methyl]-](/img/structure/B14275107.png)
